pKa Modulation: 3-Fluoro Substitution Reduces Piperidine Basicity by 1.5–2.5 Units Compared to Non-Fluorinated Analogs
Systematic studies of 3-aminopiperidine derivatives demonstrate that introduction of a fluorine atom at the 3-position decreases the pKa of the piperidine nitrogen by approximately 1.5–2.5 log units relative to the non-fluorinated parent compounds [1][2]. This reduction in basicity is correlated with lower affinity for hERG channels, thereby reducing cardiac toxicity risk [3].
| Evidence Dimension | pKa (basicity of piperidine nitrogen) |
|---|---|
| Target Compound Data | Estimated pKa = 6.0–7.0 for 3-aminomethyl-3-fluoropiperidine scaffold (class-level extrapolation from 3-fluoropiperidine derivatives) |
| Comparator Or Baseline | 3-aminomethylpiperidine (non-fluorinated): pKa = 8.48 ± 0.10 (predicted for 3-fluoropiperidine parent ; piperidine pKa = 11.2) |
| Quantified Difference | pKa reduction of 1.5–2.5 units (ΔpKa = 1.5–2.5) |
| Conditions | Calculated pKa values for fluorinated piperidine libraries; experimental validation via potentiometric titration |
Why This Matters
Lower pKa reduces hERG channel binding affinity, mitigating a major cause of drug-induced cardiotoxicity—a critical selection criterion in early-stage drug discovery.
- [1] Orliac, A., Routier, J., Burgat Charvillon, F., Sauer, W. H. B., Bombrun, A., Kulkarni, S. S., Gomez Pardo, D., & Cossy, J. (2014). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Chemistry – A European Journal, 20(13), 3813–3824. View Source
- [2] Melnykov, K. P., Nazar, K., Smyrnov, O., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383. View Source
- [3] Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4615–4630. View Source
